molecular formula C3HBr2F2N3 B6223298 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole CAS No. 2768326-93-6

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole

Cat. No.: B6223298
CAS No.: 2768326-93-6
M. Wt: 276.9
InChI Key:
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Description

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole is a halogenated triazole compound. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The presence of bromine and difluoromethyl groups in this compound makes it particularly interesting for various chemical applications.

Preparation Methods

The synthesis of 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with bromodifluoromethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently .

Chemical Reactions Analysis

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated triazoles have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in various industrial chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interfere with nucleic acid synthesis or protein function .

Comparison with Similar Compounds

3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole can be compared with other halogenated triazoles such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole involves the reaction of 3-amino-1H-1,2,4-triazole with bromodifluoromethane followed by bromination.", "Starting Materials": [ "3-amino-1H-1,2,4-triazole", "bromodifluoromethane", "bromine" ], "Reaction": [ "Step 1: 3-amino-1H-1,2,4-triazole is reacted with bromodifluoromethane in the presence of a base such as potassium carbonate in an aprotic solvent like DMF or DMSO to form 3-bromo-1-(difluoromethyl)-1H-1,2,4-triazole.", "Step 2: The resulting product from step 1 is then reacted with bromine in the presence of a catalyst such as iron(III) bromide in an aprotic solvent like acetonitrile to form the final product, 3-bromo-1-(bromodifluoromethyl)-1H-1,2,4-triazole." ] }

CAS No.

2768326-93-6

Molecular Formula

C3HBr2F2N3

Molecular Weight

276.9

Purity

95

Origin of Product

United States

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